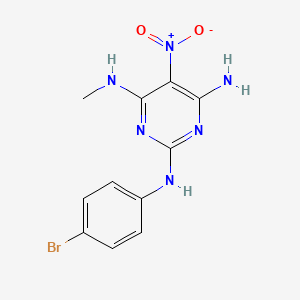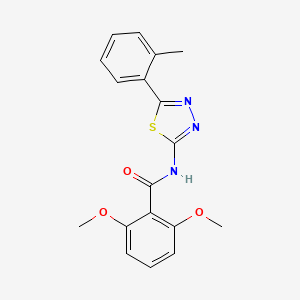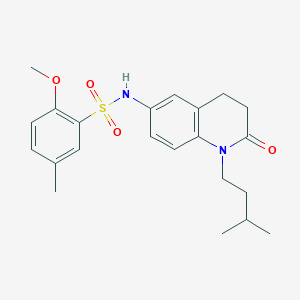
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, such as medicine and agriculture.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide involves the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. It also inhibits the activity of certain protein kinases, such as extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K), which are involved in cell signaling pathways that contribute to tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide have been studied in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines and prostaglandins in cells and animal models of inflammation. Additionally, it has been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in vitro and in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its relatively low toxicity. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
For research on 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide include further investigation of its mechanisms of action, as well as its potential applications in medicine and agriculture. It may also be useful to explore modifications to the compound that could improve its solubility and efficacy. Additionally, studies on the pharmacokinetics and pharmacodynamics of the compound could provide valuable information for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethylamine in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzamide has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. Additionally, it has been investigated for its potential as a herbicide due to its ability to inhibit the growth of certain plant species.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO5S/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMMKPJAPRTJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)
![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)
![4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)




![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2898542.png)

![1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898544.png)



